molecular formula C10H11NO4 B11181305 5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11181305
M. Wt: 209.20 g/mol
InChI Key: WMQLLUOSRNUGLF-UHFFFAOYSA-N
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Description

5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which can result in therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Shares a similar core structure but lacks the acetyl and methyl groups.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure with different substituents.

Uniqueness

5-Acetyl-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the acetyl and methyl groups can influence its reactivity and interactions with biological targets, making it a compound of significant interest in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-acetyl-1,6-dimethyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-5-7(6(2)12)4-8(10(14)15)9(13)11(5)3/h4H,1-3H3,(H,14,15)

InChI Key

WMQLLUOSRNUGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C(=O)O)C(=O)C

Origin of Product

United States

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